

Technical Monograph: 4-Bromo-N-(2-hydroxyethyl)benzamide

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Compound of Interest

Compound Name: 4-bromo-N-(2-hydroxyethyl)benzamide
CAS No.: 57728-67-3
Cat. No.: B185114

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A Bifunctional Synthron for Medicinal Chemistry and Ligand Design

Executive Summary

4-Bromo-N-(2-hydroxyethyl)benzamide (CAS: 57728-67-3) is a critical bifunctional building block in organic synthesis and drug discovery. Characterized by an aryl bromide moiety and a primary alcohol tethered via an amide linkage, this molecule serves as a "pivot point" in divergent synthesis. It allows for orthogonal functionalization: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the hydroxyethyl amide tail is the classic precursor for 2-aryl-2-oxazolines—bioisosteres of carboxylic acids and key components in asymmetric catalysis ligands (e.g., BOX ligands).

This guide provides a rigorous, field-validated technical analysis of its synthesis, purification, and downstream utility.

Chemical Profile & Properties[1][2][3][4][5][6]

Property	Data
IUPAC Name	4-bromo-N-(2-hydroxyethyl)benzamide
CAS Number	57728-67-3
Molecular Formula	C ₉ H ₁₀ BrNO ₂
Molecular Weight	244.09 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
Key Functional Groups	Aryl Bromide (Electrophile/Coupling partner), Amide (Linker), Primary Alcohol (Nucleophile)

Synthesis Protocols

Two primary routes exist for synthesizing this compound. Route A (Acid Chloride) is preferred for gram-scale synthesis due to cost-efficiency and ease of purification. Route B (Coupling Reagents) is recommended for parallel medicinal chemistry libraries where avoiding acidic byproducts is crucial.

Route A: The Acid Chloride Method (Scale-Up Preferred)

Rationale: This method utilizes the high reactivity of acyl chlorides to drive the reaction to completion rapidly, minimizing the need for expensive chromatography.

Reagents:

- 4-Bromobenzoyl chloride (1.0 equiv)
- Ethanolamine (1.1 equiv)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
- Dichloromethane (DCM) (Anhydrous)[\[1\]](#)

Protocol:

- Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 4-bromobenzoyl chloride (10 g, 45.6 mmol) in anhydrous DCM (100 mL). Cool to 0°C.[1]
- Amine Addition: In a separate flask, mix ethanolamine (3.06 g, 50.1 mmol) and Et₃N (7.6 mL, 54.7 mmol) in DCM (20 mL).
- Coupling: Add the amine/base solution dropwise to the acid chloride solution over 30 minutes. Control exotherm to <5°C to prevent O-acylation side products.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.
- Validation (TLC): Check TLC (5% MeOH in DCM). Product (R_f ~0.3) should appear; starting material (R_f ~0.8) should vanish.
- Workup: Wash with 1N HCl (2x) to remove unreacted amine/base, followed by sat. NaHCO₃ (2x) and Brine. Dry over Na₂SO₄. [2]
- Purification: Recrystallize from EtOAc/Hexanes if necessary.

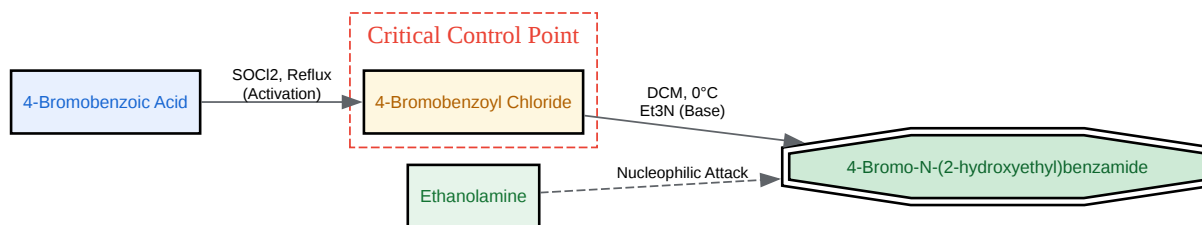
Route B: EDC/HOBt Coupling (Library Friendly)

Rationale: Uses mild conditions compatible with acid-sensitive substrates if the benzamide is part of a larger fragment.

Protocol:

- Dissolve 4-bromobenzoic acid (1.0 equiv) in DMF.
- Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min to activate ester.
- Add ethanolamine (1.1 equiv) and DIPEA (2.0 equiv).
- Stir 12-16h at RT.
- Aqueous workup required to remove urea byproducts (water soluble).

Visualization: Synthesis Workflow



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Figure 1: Step-wise synthesis workflow highlighting the activation of the benzoic acid precursor.

Divergent Reactivity & Applications

The utility of **4-bromo-N-(2-hydroxyethyl)benzamide** lies in its ability to undergo orthogonal transformations. It acts as a scaffold for three distinct chemical pathways.

A. Cyclodehydration to Oxazolines

The 2-hydroxyethyl amide motif is the direct precursor to 2-(4-bromophenyl)-2-oxazoline.

- Reagents: Burgess Reagent, DAST, or TsCl/NaOH.
- Mechanism: Activation of the alcohol followed by intramolecular nucleophilic attack by the amide oxygen (or nitrogen, depending on conditions) and elimination.
- Application: The resulting oxazoline is a protected carboxylic acid bioisostere and a directing group for ortho-lithiation.

B. Palladium-Catalyzed Cross-Coupling

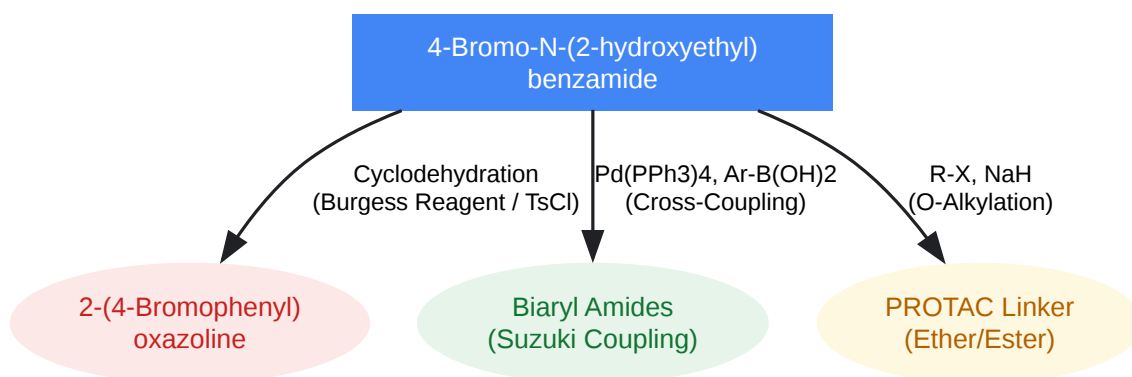
The aryl bromide remains intact during amide formation, allowing for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Application: Synthesis of biaryl amides (e.g., kinase inhibitors) or amination to form aniline derivatives.

C. Linker Functionalization (PROTACs)

The primary alcohol can be converted to a mesylate/tosylate or alkylated directly to attach "warheads" or E3 ligase ligands (e.g., Thalidomide derivatives) for Targeted Protein Degradation (TPD).

Visualization: Reactivity Map



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Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups (Br vs OH).

Critical References

- Synthesis of Benzamides: BenchChem. Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. [2]
- Acid Chloride Preparation: PrepChem. Preparation of 4-bromobenzoyl chloride.
- Crystal Structure & Hydrogen Bonding: NIH/PubMed. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide (Structural analog analysis).
- Oxazoline Precursors: Biosynth. 4-Bromo-N-(2-ethoxyethyl)benzamide - Versatile small molecule scaffold.
- General Amide Coupling: PubChem. 4-amino-3-bromo-N,N-bis(2-hydroxyethyl)benzamide Data.

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